molecular formula C8H12Br2 B14598370 Cyclohexane, (2,2-dibromoethenyl)- CAS No. 60754-49-6

Cyclohexane, (2,2-dibromoethenyl)-

Cat. No.: B14598370
CAS No.: 60754-49-6
M. Wt: 267.99 g/mol
InChI Key: RRGUVJJVBAZCFI-UHFFFAOYSA-N
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Description

The compound "Cyclohexane, (2,2-dibromoethenyl)-" is a brominated cyclohexane derivative characterized by a cyclohexane ring substituted with a 2,2-dibromoethenyl group. This structure introduces significant steric hindrance and electron-withdrawing effects due to the two bromine atoms, which influence its reactivity, stability, and physical properties.

Properties

IUPAC Name

2,2-dibromoethenylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-8(10)6-7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUVJJVBAZCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473818
Record name Cyclohexane, (2,2-dibromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60754-49-6
Record name Cyclohexane, (2,2-dibromoethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, (2,2-dibromoethenyl)-, involves the reaction of cyclohexane with 1,1-dibromoethene. This reaction typically requires the presence of a catalyst such as dimethyl amino pyridine (DMAP) to facilitate the rearrangement of the enol ester to the final product .

Industrial Production Methods: In industrial settings, the production of cyclohexane, (2,2-dibromoethenyl)-, may involve large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often involving purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, (2,2-dibromoethenyl)-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction Reactions: Reduction can lead to the formation of cyclohexane derivatives with different substituents.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various cyclohexane derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexane, (2,2-dibromoethenyl)-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, (2,2-dibromoethenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural Differences

Compound Name Formula Molecular Weight Substituent Position Bromine Count CAS Number
Cyclohexane, (2,2-dibromoethenyl)- Not provided Not available Ethenyl (2,2-diBr) 2 Not available
Bromocyclohexane C₆H₁₁Br 163.06 Cyclohexane ring 1 108-85-0
(2-Bromoethyl)cyclohexane C₈H₁₅Br 191.11 Ethyl chain (C2) 1 1647-26-3
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Methyl chain (C1) 1 2550-36-9
Deltamethrin dibromovinyl derivative C₂₂H₁₉Br₂NO₃ 505.11 Cyclopropane ring 2 52918-63-5

Key Observations :

  • Bromine Count: The target compound’s two bromine atoms increase molecular weight and polarity compared to mono-bromo derivatives.
  • Substituent Position : The dibromoethenyl group introduces a planar, unsaturated moiety, contrasting with saturated alkyl chains in (2-bromoethyl)- or (bromomethyl)-cyclohexanes. This difference may influence conjugation and stability .

Physical and Thermodynamic Properties

Table 2: Estimated Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Solubility
Bromocyclohexane 166–168 -45 1.324 Insoluble in water
(2-Bromoethyl)cyclohexane ~200 (estimated) Not available ~1.2 (estimated) Low polarity solvents
Deltamethrin derivative Decomposes 98–101 1.51 Organic solvents

Key Observations :

  • Boiling Points : Bromocyclohexane (C₆H₁₁Br) has a lower boiling point (166–168°C) compared to the target compound, which likely has a higher boiling point due to increased molecular weight and stronger van der Waals forces.
  • Solubility: Brominated cyclohexanes are generally lipophilic, with solubility in non-polar solvents like cyclohexane or dichloromethane. The dibromoethenyl group may slightly enhance polarity, but water solubility remains negligible .

Reactivity :

  • Nucleophilic Substitution: Mono-bromo derivatives (e.g., Bromocyclohexane) undergo SN2 reactions, but the target compound’s dibromoethenyl group may favor elimination (e.g., dehydrohalogenation) due to steric hindrance .
  • Stability : Dibromoethenyl groups, as seen in deltamethrin intermediates, are stable under ambient conditions but decompose at high temperatures or under UV exposure .

Table 3: Hazard Profiles

Compound Name Hazards Safety Recommendations
Bromocyclohexane Flammable liquid (H226), skin/eye irritant (H315/H319) Use PPE, avoid ignition sources
(Bromomethyl)cyclohexane No full data; likely irritant Consult safety data sheets
Deltamethrin derivatives Neurotoxic (H331), environmental hazard Use in controlled environments

Key Observations :

  • The target compound’s two bromine atoms may increase toxicity compared to mono-bromo analogs. Proper handling (e.g., fume hoods, gloves) is critical.

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